molecular formula C10H10F2O3 B6306373 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane CAS No. 773087-20-0

2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane

Cat. No.: B6306373
CAS No.: 773087-20-0
M. Wt: 216.18 g/mol
InChI Key: UOAXGXXQBHXLTM-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane is a chemical compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Preparation Methods

The synthesis of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 2,3-difluoro-6-methoxyphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the dioxolane ring. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Scientific Research Applications

2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane can be compared with similar compounds such as:

Properties

IUPAC Name

2-(2,3-difluoro-6-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-13-7-3-2-6(11)9(12)8(7)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAXGXXQBHXLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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